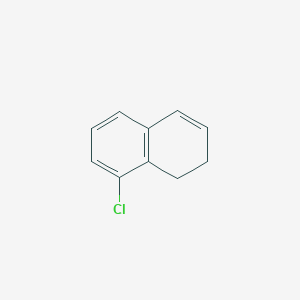

8-Chloro-1,2-dihydronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1,3-5,7H,2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROPOGXVCHJPHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585788 | |

| Record name | 8-Chloro-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113075-75-5 | |

| Record name | 8-Chloro-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Chlorinated Dihydronaphthalene Compounds and Analogous Structures

Strategies for Halogen Incorporation

The introduction of a chlorine atom onto the dihydronaphthalene framework can be achieved through several methods, each with its own mechanistic nuances and synthetic utility.

Electrophilic Halogenation Reactions and Mechanistic Considerations

Electrophilic halogenation is a fundamental process for introducing halogen atoms into unsaturated organic molecules. While direct electrophilic chlorination of 1,2-dihydronaphthalene (B1214177) would likely lead to addition across the double bond, the principles of electrophilic aromatic substitution are more relevant for introducing a chlorine atom onto the aromatic ring of the dihydronaphthalene system. However, the reactivity of the fused ring system must be carefully considered.

In the context of a dihydronaphthalene, direct chlorination of the double bond would yield a dichlorinated tetralin derivative. To achieve chlorination on the aromatic portion of the molecule, methods analogous to electrophilic aromatic substitution are employed, often on a precursor molecule. For example, chlorination of a tetralone, a precursor to dihydronaphthalenes, can direct the chlorine to the aromatic ring. The regioselectivity of this substitution is governed by the electronic effects of the existing substituents on the aromatic ring.

Modified Deamination Reactions for Chloro-Dihydronaphthalenes

Modified deamination reactions provide a powerful and regioselective method for the introduction of a chlorine atom, particularly onto an aromatic ring. The most well-known of these is the Sandmeyer reaction. researchgate.netresearchgate.net This reaction involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then displaced by a nucleophile, such as a chloride ion, in the presence of a copper(I) salt catalyst. researchgate.netmdpi.com The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism. researchgate.net

This strategy is particularly useful for synthesizing specifically substituted chloro-aromatic compounds that may not be accessible through direct halogenation due to unfavorable regioselectivity. For instance, to synthesize 8-chloro-1,2-dihydronaphthalene, one could envision starting from 8-amino-1,2-dihydronaphthalene or a suitable precursor like 8-aminotetralone. The amino group can be converted to a diazonium salt and subsequently replaced by a chlorine atom using copper(I) chloride.

Alternative deamination procedures have also been developed. One such method involves the amination of arylamine methanesulfonamides with chloroamine under alkaline conditions. google.comresearchgate.net The resulting intermediate eliminates methanesulfinic acid and nitrogen gas to yield the deaminated product. google.com This method has been shown to be effective for a variety of aromatic amines and offers an alternative to the classical Sandmeyer reaction. google.comresearchgate.net

| Reaction | Key Reagents | Intermediate | Key Features |

|---|---|---|---|

| Sandmeyer Reaction | NaNO₂, HCl; CuCl | Aryl diazonium salt | Good regioselectivity based on amine position. researchgate.netresearchgate.net |

| Modified Deamination | 1. MsCl, Pyridine 2. Chloroamine, NaOH | Aryl methanesulfonylhydrazine | Avoids diazonium salt isolation. google.comresearchgate.net |

Cycloaddition-Based Approaches to the Dihydronaphthalene Skeleton

Cycloaddition reactions, particularly the Diels-Alder reaction, are among the most powerful tools in organic synthesis for the construction of six-membered rings and offer a convergent approach to the dihydronaphthalene skeleton.

Diels-Alder Cycloaddition Reactions and Stereochemical Control

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. This reaction is highly stereospecific, with the stereochemistry of the dienophile being retained in the product. Furthermore, the reaction often exhibits high regioselectivity, which can be predicted based on the electronic nature of the substituents on the diene and dienophile. For the synthesis of dihydronaphthalenes, a common strategy involves the reaction of a substituted diene with an aryne or a suitable dienophile that can be later aromatized.

A key aspect of the Diels-Alder reaction is the "endo rule," which states that the kinetically favored product is often the one in which the substituents on the dienophile are oriented towards the developing π-system of the diene. This is attributed to favorable secondary orbital interactions in the transition state.

Inverse-Electron Demand Diels-Alder Pathways

While the classical Diels-Alder reaction involves an electron-rich diene and an electron-poor dienophile, the inverse-electron demand Diels-Alder (IEDDA) reaction reverses these electronic requirements. In an IEDDA reaction, an electron-poor diene reacts with an electron-rich dienophile. This is governed by the interaction between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene.

IEDDA reactions are particularly useful for the synthesis of heterocyclic compounds and have been applied in the synthesis of complex natural products. For the construction of a dihydronaphthalene skeleton, one could envision a scenario where a diene bearing electron-withdrawing groups reacts with an electron-rich alkene. This approach expands the scope of the Diels-Alder reaction, allowing for the synthesis of substitution patterns that may be difficult to achieve through the normal-demand pathway.

Asymmetric Diels-Alder Strategies with Chiral Catalysts

The development of asymmetric Diels-Alder reactions has been a major focus in organic synthesis, allowing for the enantioselective preparation of chiral cyclic molecules. This is often achieved through the use of chiral Lewis acid catalysts that coordinate to the dienophile, rendering one face of the dienophile more susceptible to attack by the diene.

A variety of chiral catalysts have been developed for this purpose, including those based on boron, aluminum, copper, and indium. For example, chiral oxazaborolidine catalysts have been shown to be effective in promoting enantioselective Diels-Alder reactions. Similarly, copper(II) complexes with chiral bis(oxazoline) ligands are powerful catalysts for the asymmetric Diels-Alder reaction of N-acryloyloxazolidinones. These catalytic systems provide access to enantioenriched dihydronaphthalene precursors, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.

| Reaction Type | Key Principle | Stereochemical Outcome | Catalyst Example (for Asymmetric version) |

|---|---|---|---|

| Diels-Alder | [4+2] cycloaddition of a diene and a dienophile. | Stereospecific with respect to dienophile; often follows the "endo rule". | N/A (for general reaction) |

| Inverse-Electron Demand Diels-Alder | Electron-poor diene reacts with an electron-rich dienophile. | Stereospecificity is maintained. | N/A (for general reaction) |

| Asymmetric Diels-Alder | Use of a chiral catalyst to induce enantioselectivity. | Formation of one enantiomer in excess. | Chiral oxazaborolidines, Cu(II)-bis(oxazoline) complexes. |

Dehydrogenative Dehydro-Diels-Alder (DDDA) Reactions for Dihydronaphthalene Substrates

The Dehydrogenative Dehydro-Diels-Alder (DDDA) reaction is a valuable method for synthesizing functionalized naphthalenes and their dihydronaphthalene precursors. nih.govnih.gov This reaction typically involves the intramolecular cycloaddition of a styrene (B11656) derivative, which acts as the diene, with an alkyne serving as the dienophile. nih.gov The initial cycloadduct can then either aromatize to a naphthalene (B1677914) or, under specific conditions, be isolated as a dihydronaphthalene. nih.govnih.gov

Research has shown that the intramolecular Diels-Alder reactions of styrenes can yield mixtures of dihydronaphthalene and naphthalene products. nih.gov The reaction conditions, including temperature and solvent, can be tuned to selectively favor the formation of either the dihydronaphthalene or the fully aromatized naphthalene product. nih.govresearchgate.net For instance, mechanistic studies have revealed that dihydronaphthalene products can be formed via a radical pathway, while naphthalene compounds are generated through a unimolecular elimination of hydrogen gas. nih.govrsc.org

A notable example relevant to the synthesis of chlorinated dihydronaphthalenes is the microwave-assisted dehydrogenative Diels-Alder reaction of a meta-chlorostyrene derivative. This reaction yielded a mixture of 6-chloro- and 8-chloronaphthalenes, demonstrating that chloro-substituted precursors can be effectively used in this methodology. nih.gov By carefully controlling the reaction parameters, it is conceivable that the corresponding 8-chloro-1,2-dihydronaphthalene could be selectively synthesized.

Table 1: Representative Dehydrogenative Dehydro-Diels-Alder Reaction

| Reactant | Conditions | Product(s) | Yield |

| meta-chlorostyrene-yne derivative | Microwave irradiation | 6-chloronaphthalene and 8-chloronaphthalene | 79% (mixture) nih.gov |

Cobalt-Catalyzed [4+2] Cycloaddition Reactions via Metallo-Radical Intermediates

Cobalt-catalyzed [4+2] cycloaddition reactions represent another potential avenue for the synthesis of dihydronaphthalene frameworks. While a direct synthesis of 8-Chloro-1,2-dihydronaphthalene using this method has not been explicitly reported, the principles of cobalt catalysis in cycloadditions are well-established. jku.atnih.gov Cobalt complexes are known to catalyze [2+2+2] cycloadditions of alkynes and nitriles, forming a variety of heterocyclic and carbocyclic systems. jku.at These reactions often proceed through metallo-radical intermediates, which could potentially be harnessed for [4+2] cycloadditions to form dihydronaphthalenes.

The versatility of cobalt catalysts allows for a range of substrates to be used. For example, cobalt catalysts have been employed in the dehydrogenative C-H silylation of alkynylsilanes, showcasing their ability to activate C-H bonds and participate in coupling reactions. nih.gov A hypothetical cobalt-catalyzed [4+2] cycloaddition for the synthesis of a chlorinated dihydronaphthalene might involve the reaction of a chlorinated diene with an alkyne.

Table 2: General Conditions for Cobalt-Catalyzed Cycloadditions

| Catalyst System | Substrates | Product Type | Reference |

| Cobalt(I) complex | Diyne and Nitrile | Naphthylpyridines | jku.at |

| Co₂(CO)₈ / Olefin | Diynes and Nitriles | Pyridines | jku.at |

Copper-Catalyzed [4+2]-Cycloaddition Reactions of Alkynylbenzenes

Copper-catalyzed cycloaddition reactions are widely used in organic synthesis, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govresearchgate.netnih.gov While the direct application of copper catalysis to the [4+2] cycloaddition for synthesizing 8-Chloro-1,2-dihydronaphthalene is not well-documented, the principles suggest its feasibility. Copper(I) species are known to activate alkynes towards nucleophilic attack, a key step in many cycloaddition reactions.

A potential strategy could involve the [4+2] cycloaddition of a chlorinated vinylarene with a suitable dienophile, catalyzed by a copper(I) salt. The reaction would likely proceed through a stepwise mechanism involving copper acetylide intermediates. The choice of ligands for the copper catalyst would be crucial in controlling the reactivity and selectivity of the reaction.

Dearomatization and Ring-Closure Protocols

Alternative strategies for the synthesis of dihydronaphthalenes involve the partial reduction or functionalization of a pre-existing naphthalene core, or the cyclization of an acyclic precursor.

Organometallic Reagent-Mediated Dearomatization of Naphthalene

The dearomatization of naphthalenes provides a direct route to dihydronaphthalene derivatives. This can be achieved using various organometallic reagents. A notable example is the palladium-catalyzed intramolecular dearomative [4+2] cycloaddition of naphthalenes with arylalkynes, which furnishes polycyclic dihydronaphthalenes. While this specific method leads to more complex structures, it demonstrates the principle of using a transition metal to facilitate the dearomatization of a naphthalene ring.

Another approach is the Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol. This method can reduce naphthalenes to 1,4-dihydronaphthalenes. A patent describes an improved process for the hydrogenation of naphthalene to dihydronaphthalene using finely dispersed metallic sodium. google.com To obtain 8-Chloro-1,2-dihydronaphthalene, one could envision starting with a suitable chloronaphthalene and exploring selective dearomatization conditions. Furthermore, organocatalytic asymmetric chlorinative dearomatization of naphthols has been developed to produce chiral naphthalenones containing a chlorine atom, showcasing a modern approach to dearomatization and chlorination. rsc.org

Photoinitiated Cyclizations to Dihydronaphthalene Scaffolds

Photoinitiated cyclizations offer a unique way to construct complex molecular architectures, including dihydronaphthalene scaffolds, under mild conditions. These reactions often involve the generation of radical intermediates or excited states that trigger intramolecular bond formation. For instance, photoinduced polyene cyclization strategies have been developed to synthesize fused [6-6-6] carbocyclic ring systems. nih.gov A related strategy could potentially be designed where a suitably substituted acyclic precursor containing a chloro-substituent undergoes a photoinduced 6π-electrocyclization to form the dihydronaphthalene ring system. nih.gov Visible-light photoredox catalysis has also been employed for radical-triggered cyclizations to access complex heterocyclic systems, a strategy that could be adapted for carbocyclic ring formation. rsc.org

Intramolecular Ring-Closure Protocols for Dihydronaphthalene Formation

The formation of the dihydronaphthalene skeleton can also be achieved through the intramolecular cyclization of a suitably functionalized acyclic precursor. A variety of ring-closure reactions are known in organic synthesis. youtube.comyoutube.commasterorganicchemistry.comyoutube.com For example, the synthesis of 1,2-dihydronaphthalene has been reported via the acid-catalyzed cleavage and cyclization of a dilactone derived from the oxidative coupling of ferulic acid. asianpubs.org This demonstrates that a six-membered ring can be formed through the intramolecular reaction of functional groups positioned at the appropriate distance.

A hypothetical route to 8-Chloro-1,2-dihydronaphthalene could involve an intramolecular Friedel-Crafts-type reaction of a precursor containing a chlorinated phenyl group and a side chain with an electrophilic center. Alternatively, an intramolecular Heck reaction or an aldol (B89426) condensation could be envisioned to construct the second ring. nih.gov The success of such a strategy would depend on the careful design of the precursor to ensure the desired regioselectivity of the ring closure.

Derivatization from Related Precursor Molecules

The synthesis of specific chlorinated dihydronaphthalene compounds, such as 8-Chloro-1,2-dihydronaphthalene, often involves multi-step processes starting from more readily available precursor molecules. These methods focus on building the dihydronaphthalene core and introducing the desired functional groups in a controlled manner. Key strategies include condensation reactions to build new molecular frameworks and the functionalization of existing cyclic ketones like α-tetralones.

Hydrazine (B178648) and its derivatives are versatile reagents in organic synthesis, primarily known for their condensation reactions with carbonyl compounds to form hydrazones. researchgate.net This reaction is a foundational step for synthesizing various nitrogen-containing heterocyclic compounds and can be adapted to produce dihydronaphthalene structures. researchgate.netrsc.org The general principle involves the reaction of a ketone or aldehyde with hydrazine, often in the presence of an acid catalyst, to yield a hydrazone intermediate. researchgate.net

In the context of dihydronaphthalene synthesis, a substituted α-tetralone (a cyclic ketone) serves as the carbonyl precursor. The reaction with hydrazine hydrate (B1144303) would form the corresponding α-tetralone hydrazone. This intermediate can then undergo further reactions, such as the Wolff-Kishner reduction, which typically reduces the hydrazone to an alkane, thereby removing the carbonyl oxygen and creating a methylene (B1212753) group. Alternatively, under different conditions, the hydrazone could be used in reactions that lead to the formation of a double bond, yielding the dihydronaphthalene ring system.

The synthesis of a chlorinated derivative like 8-Chloro-1,2-dihydronaphthalene would necessitate starting with the appropriately chlorinated precursor, 8-chloro-α-tetralone. The subsequent condensation with hydrazine would yield 8-chloro-α-tetralone hydrazone, a key intermediate for further transformation.

Table 1: Generalized Hydrazine-Based Reaction Scheme

| Reactant 1 | Reactant 2 | Intermediate | Potential Product |

| Substituted α-Tetralone | Hydrazine | α-Tetralone Hydrazone | Dihydronaphthalene Derivative |

| 8-Chloro-α-tetralone | Hydrazine Hydrate | 8-Chloro-α-tetralone hydrazone | 8-Chloro-1,2-dihydronaphthalene |

α-Tetralones, which are chemically named as dihydronaphthalen-1(2H)-ones, are pivotal precursors for the synthesis of a wide array of naphthalene derivatives, including dihydronaphthalenes. acs.org An efficient pathway to generate a 1,2-dihydronaphthalene analog from an α-tetralone involves a two-step reduction and dehydration sequence.

The first step is the reduction of the ketone group at the C-1 position of the α-tetralone to a hydroxyl group, forming a tetralol (a tetrahydro-1-naphthol). This transformation is commonly achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄). For the synthesis of 8-Chloro-1,2-dihydronaphthalene, the starting material would be 8-chloro-α-tetralone. Its reduction would yield 8-chloro-1,2,3,4-tetrahydro-1-naphthol.

The second step is the dehydration of the resulting alcohol. This elimination reaction removes the hydroxyl group and a hydrogen atom from an adjacent carbon (C-2), creating a double bond and forming the 1,2-dihydronaphthalene ring system. This step is typically carried out under acidic conditions. The resulting product from 8-chloro-1,2,3,4-tetrahydro-1-naphthol would be the target compound, 8-Chloro-1,2-dihydronaphthalene.

This synthetic approach allows for the regioselective creation of the double bond, making it a reliable method for producing specific dihydronaphthalene isomers. acs.org

Table 2: Synthesis of 8-Chloro-1,2-dihydronaphthalene from 8-Chloro-α-tetralone

| Step | Reactant | Reagent(s) | Product |

| 1. Reduction | 8-Chloro-α-tetralone | Sodium Borohydride (NaBH₄) | 8-Chloro-1,2,3,4-tetrahydro-1-naphthol |

| 2. Dehydration | 8-Chloro-1,2,3,4-tetrahydro-1-naphthol | Acid Catalyst (e.g., H₂SO₄) | 8-Chloro-1,2-dihydronaphthalene |

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Radical Pathways in Dihydronaphthalene Formation

Radical reactions offer a powerful method for the formation of carbon-carbon bonds in the synthesis of dihydronaphthalene derivatives. libretexts.org These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. libretexts.org The formation of radicals can be initiated by the homolytic cleavage of a weak bond, often triggered by heat or light. aklectures.com

One prominent strategy for synthesizing substituted 1,2-dihydronaphthalenes involves the metalloradical activation of o-styryl N-tosyl hydrazones. nih.govrsc.org In this process, a key step is the formation of a carbon-centered radical, which then undergoes cyclization to form the dihydronaphthalene ring. nih.gov The process is initiated by a catalyst, which generates the reactive radical species that enters the propagation cycle. libretexts.orgnih.gov

The propagation phase involves the crucial ring-closure step. Two distinct pathways have been proposed for the formation of the dihydronaphthalene product from the key benz-allylic radical intermediate:

A direct radical-rebound step where the radical intermediate directly attacks the aromatic ring to close the six-membered ring. nih.gov

Dissociation of an ortho-quinodimethane (o-QDM) fragment from the catalyst, which subsequently undergoes a 6π-electrocyclization to yield the 1,2-dihydronaphthalene (B1214177) product. nih.govrsc.orgnih.gov

Evidence suggests that the pathway involving the o-QDM intermediate is often dominant. nih.govnih.gov This is supported by experiments where substrates with certain alkyl substituents preferentially form E-aryl-dienes via a nih.govnih.gov-hydride shift instead of cyclizing, a result that points strongly to the existence of a free o-QDM intermediate. rsc.orgnih.gov

Characterization of Metallo-Radical Mechanisms in Catalytic Reactions

Metallo-radical catalysis (MRC) has emerged as a key strategy for controlling radical reactions with high selectivity. nih.gov Cobalt(II) complexes, particularly cobalt(II) porphyrins, are effective catalysts for generating metal-stabilized organic radicals, which serve as key intermediates in the synthesis of dihydronaphthalenes. nih.govnih.gov

The catalytic cycle for 1,2-dihydronaphthalene formation begins with the coordination of a diazo compound (generated from the N-tosylhydrazone) to the cobalt(II) catalyst. nih.gov This leads to the formation of a cobalt(III)–carbene radical intermediate. nih.govrsc.orgnih.gov This highly reactive species then undergoes a hydrogen atom transfer to create a benz–allylic radical. nih.gov The final dihydronaphthalene product is formed from this intermediate via either direct ring closure or through the release and subsequent cyclization of an ortho-quinodimethane (o-QDM) intermediate. nih.gov

The radical nature of these catalytic reactions has been confirmed through various experimental techniques.

Table 1: Experimental Evidence for Metallo-Radical Mechanisms

| Experimental Technique | Observation | Inference | Citation |

| Radical Trapping | Reaction with TEMPO traps the Cobalt(III)-carbene radical intermediate. | Confirms the involvement of a Co(III)-carbene radical species in the catalytic cycle. | nih.govrsc.orgnih.gov |

| EPR Spectroscopy | Spin-trapping experiments using phenyl N-tert-butylnitrone (PBN) show signals characteristic of a trapped carbon-centered radical. | Provides direct evidence for the radical nature of the catalytic process and the presence of the key radical intermediate. | nih.govrsc.orgnih.gov |

| DFT Calculations | Computational studies support the proposed metallo-radical pathway involving a Co(III)-carbene radical and subsequent steps. | The calculated energy barriers for the proposed steps are consistent with an efficient catalytic cycle. | nih.gov |

This combination of trapping experiments, spectroscopic analysis, and computational modeling provides a comprehensive characterization of the metallo-radical mechanism. nih.gov

Identification and Role of Ionic Intermediates in Cycloaddition and Photo-oxygenation

Cycloaddition reactions are a fundamental class of reactions in which two unsaturated molecules combine to form a cyclic adduct, involving a net reduction in bond multiplicity. wikipedia.orgopenstax.org These reactions are powerful tools for constructing cyclic systems like dihydronaphthalenes. libretexts.org While many cycloadditions are concerted pericyclic reactions, others can involve stepwise pathways with ionic or zwitterionic intermediates.

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example used to form six-membered rings. libretexts.org The reaction typically occurs between an electron-rich diene and an electron-poor dienophile (or vice-versa). libretexts.org This electronic mismatch polarizes the transition state, introducing ionic character and facilitating the reaction. In the context of dihydronaphthalene synthesis, the formation via an ortho-quinodimethane (o-QDM) intermediate can be viewed as an intramolecular [4+2] cycloaddition. nih.gov The reactivity of this intermediate is influenced by its electronic nature.

Photochemical cycloadditions, such as the [2+2] cycloaddition, occur when a molecule is promoted to an electronic excited state by absorbing light. wikipedia.orglibretexts.org This activation allows for reactions that are thermally forbidden under orbital symmetry rules. openstax.org The excited state molecule can have significant charge separation, behaving like an ionic species and influencing the reaction's regiochemistry and pathway. libretexts.org

In photo-oxygenation reactions, an excited state sensitizer (B1316253) can react with molecular oxygen to produce singlet oxygen, a highly reactive electrophilic species. Singlet oxygen can then undergo cycloaddition reactions with dienes or alkenes, such as those present in a dihydronaphthalene precursor, to form cyclic peroxides (endoperoxides). The mechanism involves the attack of the electrophilic singlet oxygen on the electron-rich π-system, which can proceed through intermediates with ionic or diradical character.

Studies on Stereochemical Control and Diastereoselectivity in Halogenation Reactions

Achieving stereochemical control is a critical challenge in the synthesis of complex molecules like halogenated dihydronaphthalenes. nih.gov The introduction of a halogen atom can create a new stereocenter, and controlling the resulting stereochemistry is essential. Halogenation reactions on alkenes or their precursors can be influenced by substrate, reagent, or catalyst control to achieve high diastereoselectivity. nih.gov

One common method for introducing halogens is through halocyclization, where an electrophilic halogen source reacts with a molecule containing an alkene and a pendant nucleophile. nih.gov For a dihydronaphthalene system, this could involve the reaction of a precursor where an electrophilic chlorine source adds to a double bond, with the subsequent ring-closing step determining the stereochemistry.

The diastereoselectivity of such reactions is often dependent on the reaction conditions and the steric and electronic nature of the substrate. For instance, in the synthesis of related cyclic systems, the choice of solvent has been shown to have a significant impact on the diastereoselectivity of bromoetherification reactions. nih.gov The synthesis of 8-halotetralones, which can be precursors to compounds like 8-chloro-1,2-dihydronaphthalene, involves the introduction of a halogen onto the aromatic ring system, a step that precedes the formation of the dihydronaphthalene structure itself. nih.gov The stereochemistry of subsequent reactions, such as reduction or elimination to form the dihydronaphthalene, would be influenced by the position of this halogen and other functional groups on the tetralone scaffold.

Analysis of Solvent and Catalyst Effects on Reaction Mechanisms

Solvents and catalysts play a pivotal role in directing the course of chemical reactions, influencing both rate and selectivity. osti.gov Their effects are multifaceted, ranging from stabilizing transition states to altering the fundamental reaction mechanism. researchgate.net

Solvent Effects: In liquid-phase catalysis, the solvent can significantly impact performance by:

Stabilizing Intermediates: Polar solvents can stabilize charged or highly polar transition states and intermediates, potentially lowering the activation energy for a specific pathway. researchgate.net

Altering Catalyst Activity: The solvent can interact with the catalyst surface or molecular catalyst, sometimes competing for active sites or tuning the electronic properties of the catalytic center. osti.govresearchgate.net

Participating in the Reaction: In some cases, the solvent can act as a reagent or proton shuttle, directly participating in a kinetically relevant step of the mechanism. researchgate.net

In the cobalt-catalyzed synthesis of dihydronaphthalenes, the choice of solvent can influence the efficiency of the radical pathway. nih.govnih.gov For example, a solvent's ability to solvate the various catalytic intermediates could affect the rate of the desired cyclization versus potential side reactions.

Catalyst Effects: The structure of the catalyst is a primary determinant of reaction outcome. In metallo-radical catalysis, modifying the ligand scaffold of the metal complex can profoundly impact selectivity. nih.gov

Table 2: Influence of Catalyst on Dihydronaphthalene Synthesis

| Catalyst Modification | Observed Effect | Mechanistic Implication | Citation |

| Changing R² Substituent on Substrate | A large influence on isolated yields was observed when changing the R² moiety from an ester to other groups. | This unexpected behavior points away from a simple radical rebound and supports a mechanism via ortho-quinodimethane (o-QDM) intermediates. | rsc.orgnih.gov |

| Using Sterically Less-Hindered Catalyst | In related cyclopropanation reactions, less-hindered catalysts can alter the stereoisomeric ratio of the products. | The steric environment around the metal center influences the approach of the substrate and the stability of intermediates, affecting stereoselectivity. | nih.gov |

These findings underscore the critical role that both solvent and catalyst selection play in controlling the complex mechanistic landscape of dihydronaphthalene synthesis. rsc.orgnih.gov

Anchimerically Assisted Reaction Pathways in Fluorinated Dihydronaphthalene Elimination

Anchimeric assistance, or neighboring group participation, describes the phenomenon where a substituent on a molecule participates intramolecularly in the rate-determining step of a reaction. This participation often involves the formation of a bridged intermediate, leading to an enhanced reaction rate and specific stereochemical outcomes.

While specific studies detailing anchimerically assisted elimination in fluorinated dihydronaphthalenes are not prevalent in the reviewed literature, the principles can be extrapolated from studies on other halogenated aliphatic systems. researchgate.net In an elimination reaction, a neighboring group can assist in the departure of the leaving group. For a hypothetical fluorinated dihydronaphthalene, a fluorine atom could potentially stabilize a developing positive charge on an adjacent carbon atom through space or through the formation of a transient bridged fluoronium ion.

However, fluorine is generally a poor neighboring group compared to heavier halogens like bromine or iodine due to the strength of the C-F bond and the high electronegativity of fluorine, which makes it less willing to share its electrons. Theoretical studies on the elimination reactions of 2-fluorobutane (B1230682) show competition between different pathways, but strong anchimeric assistance by fluorine is not a dominant feature. researchgate.net Therefore, while theoretically possible, significant anchimeric assistance by a fluorine atom in an elimination reaction on a dihydronaphthalene backbone would be considered unlikely compared to pathways assisted by other functional groups or direct elimination pathways (E1 or E2).

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of 8-Chloro-1,2-dihydronaphthalene, offering unparalleled detail about its molecular structure.

Proton (¹H) NMR for Structural Connectivity and Chemical Shifts

Proton (¹H) NMR spectroscopy provides critical information about the electronic environment of hydrogen atoms within the molecule, allowing for the determination of structural connectivity. The chemical shift (δ) of each proton is influenced by the proximity of electronegative atoms and the effects of aromatic rings. oregonstate.edulibretexts.org

In 8-Chloro-1,2-dihydronaphthalene, the protons can be divided into two main regions: the aliphatic protons on the dihydropyran ring and the aromatic protons on the benzene (B151609) ring.

Aromatic Protons: The protons on the chlorinated aromatic ring (H-5, H-6, and H-7) are expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. The chlorine atom at the C-8 position will exert an electron-withdrawing effect, influencing the chemical shifts of the adjacent protons. Specifically, H-7 would likely be the most deshielded due to this proximity.

Aliphatic Protons: The four protons of the dihydro- portion of the naphthalene (B1677914) ring system (H-1 and H-2) will appear further upfield. These methylene (B1212753) (CH₂) groups are adjacent to both the aromatic ring and a double bond, placing their expected chemical shifts in the range of 2.0 to 3.0 ppm. chemicalbook.com The protons at C-1 are adjacent to the aromatic ring, while the protons at C-2 are adjacent to the double bond, leading to distinct chemical shifts.

Coupling between adjacent protons (J-coupling) would result in signal splitting, providing definitive evidence of connectivity. For instance, the protons at H-1 would show coupling to the protons at H-2.

Table 1: Predicted ¹H NMR Chemical Shifts for 8-Chloro-1,2-dihydronaphthalene

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-1 (CH₂) | ~2.8 | Triplet |

| H-2 (CH₂) | ~2.3 | Triplet |

| H-3 (=CH) | ~6.0 | Multiplet |

| H-4 (=CH) | ~6.5 | Multiplet |

| H-5 (Ar-H) | ~7.2 | Doublet |

| H-6 (Ar-H) | ~7.1 | Triplet |

Note: These are predicted values based on the structure and typical chemical shift ranges. Actual experimental values may vary.

Carbon (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy is employed to map the carbon skeleton of the molecule. Each unique carbon atom in the structure produces a distinct signal, providing information on the number of different carbon environments. researchgate.netlibretexts.orglibretexts.org

For 8-Chloro-1,2-dihydronaphthalene, ten distinct signals are expected in the ¹³C NMR spectrum, corresponding to the ten carbon atoms in the molecule.

Aromatic and Olefinic Carbons: The eight sp²-hybridized carbons (six in the aromatic ring and two in the double bond) will resonate in the downfield region, typically from 110 to 150 ppm. libretexts.org The carbon atom directly bonded to the chlorine (C-8) will have its chemical shift significantly influenced by the halogen's electronegativity. The quaternary carbons (C-4a and C-8a) will also be identifiable in this region.

Aliphatic Carbons: The two sp³-hybridized carbons of the methylene groups (C-1 and C-2) will appear in the upfield region of the spectrum, generally between 20 and 40 ppm. chemicalbook.comlibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for 8-Chloro-1,2-dihydronaphthalene

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (CH₂) | ~28 |

| C-2 (CH₂) | ~23 |

| C-3 (=CH) | ~127 |

| C-4 (=CH) | ~125 |

| C-4a (Quaternary) | ~135 |

| C-5 (Ar-CH) | ~128 |

| C-6 (Ar-CH) | ~126 |

| C-7 (Ar-CH) | ~129 |

| C-8 (Ar-C-Cl) | ~132 |

Note: Predicted values are based on analogous structures and substituent effects.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, TOCSY, ROESY)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and elucidating the detailed structure of complex molecules like 8-Chloro-1,2-dihydronaphthalene. wikipedia.orgresearcher.life

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org For 8-Chloro-1,2-dihydronaphthalene, COSY would show cross-peaks connecting H-1 with H-2, H-3 with H-4, and among the coupled aromatic protons (H-5, H-6, H-7), confirming their adjacent relationships.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to reveal entire spin systems. wikipedia.orguniv-lille1.frprinceton.edu A TOCSY experiment would show correlations between all protons within a coupled network. For this molecule, it would clearly delineate the aliphatic spin system (H-1, H-2, H-3, H-4) from the aromatic spin system (H-5, H-6, H-7).

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons, regardless of whether they are connected through bonds. univ-lille1.frprinceton.educolumbia.edu ROESY is particularly useful for determining stereochemistry and conformation. In this case, it could confirm the spatial relationship between the H-1 protons and the H-7 aromatic proton, helping to define the molecule's three-dimensional shape.

FlowNMR for Real-Time Reaction Monitoring in Continuous Systems

FlowNMR spectroscopy is a powerful process analytical technology (PAT) that enables non-invasive, real-time monitoring of chemical reactions as they occur in a continuous flow system. bath.ac.uknih.gov By circulating the reaction mixture through the NMR spectrometer, kinetic and mechanistic data can be obtained under actual process conditions. bath.ac.ukyoutube.com

While specific studies on 8-Chloro-1,2-dihydronaphthalene using FlowNMR are not prevalent, the technique could be applied to monitor its synthesis. For example, in a reaction involving the chlorination of 1,2-dihydronaphthalene (B1214177), FlowNMR could be used to:

Track the consumption of the starting material.

Monitor the formation of the 8-Chloro-1,2-dihydronaphthalene product in real-time.

Detect the presence of any reaction intermediates or byproducts.

This real-time data acquisition allows for rapid reaction optimization and a deeper understanding of the reaction mechanism. researchgate.netrsc.org

Deuterium NMR Spectroscopy for Isotopic Labeling Studies

Deuterium (²H) NMR spectroscopy is a specialized technique used to study molecules that have been isotopically labeled with deuterium. wikipedia.org Since the natural abundance of deuterium is very low (0.016%), samples must be synthetically enriched. wikipedia.org ²H NMR has a chemical shift range similar to ¹H NMR but offers unique information due to the different properties of the deuterium nucleus. wikipedia.org

In the context of 8-Chloro-1,2-dihydronaphthalene, deuterium labeling studies could be designed to:

Elucidate Reaction Mechanisms: By selectively replacing a proton with a deuterium atom at a specific position, one can trace the fate of that position through a chemical reaction.

Probe Molecular Dynamics: ²H NMR in the solid state is particularly sensitive to molecular motion. Studying deuterated 8-Chloro-1,2-dihydronaphthalene could provide insights into the dynamics of the dihydronaphthalene ring system.

Confirm Signal Assignments: Synthesizing a version of the molecule with deuterium at a known position and observing the disappearance of the corresponding signal in the ¹H NMR spectrum provides an unambiguous method for spectral assignment.

The replacement of protons with deuterons can sometimes lead to kinetic isotope effects (KIEs), where the rate of a reaction is altered due to the heavier isotope. nih.govnih.gov Such studies provide valuable information about the rate-determining steps of a reaction. nih.govnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 8-Chloro-1,2-dihydronaphthalene, MS is crucial for confirming the molecular weight and providing structural information through the analysis of fragmentation patterns. libretexts.orgyoutube.com

Upon ionization in the mass spectrometer, the 8-Chloro-1,2-dihydronaphthalene molecule will form a molecular ion (M⁺). Due to the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic pair of signals: M⁺ (containing ³⁵Cl) and M+2 (containing ³⁷Cl), with a relative intensity ratio of about 3:1. miamioh.edu

The molecular ion is often unstable and can break apart into smaller, charged fragments. libretexts.org The analysis of these fragments provides a "fingerprint" that helps to identify the molecule's structure.

Table 3: Predicted Mass Spectrometry Fragmentation for 8-Chloro-1,2-dihydronaphthalene

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 164/166 | [C₁₀H₉Cl]⁺ | Molecular ion peak (M⁺ and M+2), showing the characteristic 3:1 isotopic pattern for chlorine. |

| 129 | [C₁₀H₉]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. |

This fragmentation data, combined with the molecular weight and isotopic pattern, provides strong evidence for the identity and structure of 8-Chloro-1,2-dihydronaphthalene.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 8-Chloro-1,2-dihydronaphthalene |

| 1,2-dihydronaphthalene |

| Chlorine |

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For 8-Chloro-1,2-dihydronaphthalene (C₁₀H₉Cl), HRMS would provide an exact mass measurement that confirms the presence of ten carbon atoms, nine hydrogen atoms, and one chlorine atom. The high resolution is particularly important to distinguish the chlorine isotopes (³⁵Cl and ³⁷Cl), which would be observed in their characteristic isotopic abundance ratio.

Table 1: Theoretical Isotopic Mass Data for 8-Chloro-1,2-dihydronaphthalene

| Isotope | Molecular Formula | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| ³⁵Cl | C₁₀H₉³⁵Cl | 164.0410 | 100 |

| ³⁷Cl | C₁₀H₉³⁷Cl | 166.0380 | 32.5 |

Data is theoretical and for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of 8-Chloro-1,2-dihydronaphthalene, GC would be used to separate the compound from reaction byproducts, unreacted starting materials, and solvents. The retention time in the GC column provides a characteristic identifier for the compound under specific chromatographic conditions.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, shows the molecular ion peak and a pattern of fragment ions. This fragmentation pattern is unique to the compound's structure and can be used for definitive identification by comparing it to spectral libraries or by interpreting the fragmentation pathways. GC-MS is also highly effective for assessing the purity of a sample, as any impurities will appear as separate peaks in the chromatogram with their own mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

For compounds that are not sufficiently volatile or are thermally labile, liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice. In the context of 8-Chloro-1,2-dihydronaphthalene analysis, LC-MS would be particularly useful for analyzing complex reaction mixtures or for monitoring the progress of a synthesis where the compound is present alongside non-volatile reagents or products. The liquid chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each separated component, allowing for their identification.

Isotopic Analysis using Mass Spectrometry for Mechanistic Insights

Isotopic analysis by mass spectrometry can provide profound insights into reaction mechanisms. By using isotopically labeled starting materials (e.g., with deuterium, ¹³C, or ³⁷Cl) in the synthesis of 8-Chloro-1,2-dihydronaphthalene, the fate of specific atoms can be traced throughout the reaction pathway. The mass spectra of the product will show shifts in the m/z values of the molecular ion and fragment ions, revealing how the labeled atoms are incorporated into the final structure. This information is invaluable for elucidating reaction mechanisms, understanding rearrangement processes, and studying metabolic pathways.

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are essential for both the isolation of a target compound from a mixture and for the assessment of its purity. The choice of technique depends on the scale of the separation and the properties of the compounds involved.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-performance liquid chromatography (HPLC) and its more advanced version, ultra-high-performance liquid chromatography (UHPLC), are powerful techniques for the separation, identification, and quantification of compounds in a mixture. For 8-Chloro-1,2-dihydronaphthalene, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The retention time of the compound is a key parameter for its identification.

UHPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. These methods are crucial for assessing the purity of 8-Chloro-1,2-dihydronaphthalene, as they can separate it from closely related isomers and impurities. By creating a calibration curve with standards of known concentration, HPLC/UHPLC can also be used for accurate quantification.

Table 2: Illustrative HPLC Method Parameters for Analysis of 8-Chloro-1,2-dihydronaphthalene

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~5.8 min (hypothetical) |

This table presents a hypothetical HPLC method for illustrative purposes.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. In the synthesis of 8-Chloro-1,2-dihydronaphthalene, a small aliquot of the reaction mixture can be spotted on a TLC plate alongside the starting materials. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot for the product, 8-Chloro-1,2-dihydronaphthalene, will appear and intensify.

The retention factor (Rƒ), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. By comparing the Rƒ value of the product spot to that of a known standard of 8-Chloro-1,2-dihydronaphthalene, its formation can be confirmed. TLC is also invaluable for quickly assessing the purity of the crude product and for optimizing purification conditions for column chromatography.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 8-Chloro-1,2-dihydronaphthalene is expected to display a unique pattern of absorption bands corresponding to the vibrations of its specific bonds and structural features.

The analysis of its spectrum would focus on several key regions. The C-H stretching vibrations are particularly informative. Aromatic C-H stretches from the benzene ring portion of the molecule typically appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹). docbrown.info In contrast, the aliphatic C-H stretches from the dihydronaphthalene ring would be observed just below 3000 cm⁻¹. libretexts.org

Table 1: Predicted Infrared Absorption Bands for 8-Chloro-1,2-dihydronaphthalene

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3030 - 3080 | Medium-Weak |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 | Medium |

| C=C Stretch | Aromatic Ring | ~1500, ~1600 | Medium-Strong |

| C-Cl Stretch | Aryl Halide | 550 - 880 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, specifically the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as the dihydronaphthalene core of 8-Chloro-1,2-dihydronaphthalene. utoronto.ca

Aromatic compounds exhibit characteristic absorption bands related to π → π* transitions. up.ac.za Benzene, for example, shows a primary band around 200 nm and a weaker, secondary band near 260 nm. up.ac.za For 8-Chloro-1,2-dihydronaphthalene, the conjugated system of the aromatic ring fused to a double bond would influence the position of these absorption maxima (λmax). The presence of the chlorine substituent, an auxochrome, is expected to cause a bathochromic (red) shift to longer wavelengths compared to the unsubstituted dihydronaphthalene. utoronto.ca This shift occurs because the lone pair electrons on the chlorine atom can interact with the π-system of the ring, affecting the energy of the electronic transitions. up.ac.zahi.is

The extent of conjugation is a primary factor determining the λmax value; increased conjugation generally leads to absorption at longer wavelengths. utoronto.ca Therefore, the spectrum of 8-Chloro-1,2-dihydronaphthalene would be distinct from that of naphthalene or tetrahydronaphthalene due to its specific degree of conjugation. UV-Vis spectroscopy can also be employed to monitor reactions involving this compound, as any change to the chromophore, such as the addition or removal of double bonds, would result in a measurable shift in the absorption spectrum.

Table 2: Expected UV-Vis Absorption Data for 8-Chloro-1,2-dihydronaphthalene

| Electronic Transition | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π* | Conjugated Aromatic System | 220 - 250 |

| π → π* | Conjugated Aromatic System | 270 - 300 |

Specialized Techniques for Stereochemical Analysis

The structure of 8-Chloro-1,2-dihydronaphthalene contains a chiral center at the carbon atom bonded to the chlorine atom (C8). The presence of this stereocenter means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are optically active, meaning they can rotate the plane of plane-polarized light. youtube.com

Polarimetry is the technique used to measure this rotation. When plane-polarized light is passed through a solution containing a single enantiomer of 8-Chloro-1,2-dihydronaphthalene, the plane of light will be rotated either to the right (dextrorotatory, "+") or to the left (levorotatory, "-"). youtube.com The other enantiomer will rotate the light by an equal magnitude but in the opposite direction. A 50:50 mixture of the two enantiomers, known as a racemic mixture, will not show any net optical rotation.

The measured rotation is called the observed rotation (α). To standardize this value, it is converted to the specific rotation ([α]), which is an intrinsic property of the compound under specific conditions of temperature, wavelength, solvent, and concentration. youtube.comyoutube.com The specific rotation is calculated using the formula:

[α] = α / (c × l)

where 'c' is the concentration in g/mL and 'l' is the path length of the polarimeter tube in decimeters. youtube.com Measuring the specific rotation is crucial for characterizing a specific enantiomer of 8-Chloro-1,2-dihydronaphthalene and determining its enantiomeric purity.

The separation is achieved by using a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. researchgate.netgcms.cz The CSP is itself a chiral molecule that is immobilized on a support. researchgate.net As the racemic mixture of 8-Chloro-1,2-dihydronaphthalene passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. researchgate.net Because diastereomers have different physical properties, one enantiomer will interact more strongly with the CSP than the other, causing it to travel through the column more slowly. This difference in interaction and retention time allows for their separation.

Common CSPs are based on polysaccharides (like cellulose or amylose derivatives), proteins, or cyclodextrins. chromatographyonline.commdpi.com By integrating the areas of the two peaks in the resulting chromatogram, the ratio of the enantiomers can be precisely calculated, providing the enantiomeric excess value.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Mechanistic Predictions and Energetic Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can be employed to predict reaction mechanisms, analyze the energetics of different chemical pathways, and determine various molecular properties.

For 8-Chloro-1,2-dihydronaphthalene, DFT calculations would be invaluable for several areas of investigation. For instance, in the study of its synthesis or degradation, DFT can be used to model the reaction pathways. This involves locating transition states and calculating activation energies, which helps in predicting the feasibility and selectivity of a reaction. The effect of the chlorine substituent on the reactivity of the dihydronaphthalene ring system can be quantitatively assessed. The electron-withdrawing nature of chlorine is expected to influence the electron density distribution across the molecule, impacting its susceptibility to electrophilic or nucleophilic attack.

Theoretical studies on related compounds, such as diaminonaphthalene molecules, have utilized DFT (specifically the B3LYP functional with a 6-31(d,p) basis set) to investigate the effect of substituents on electronic and structural properties. researchgate.net Similar calculations for 8-Chloro-1,2-dihydronaphthalene would allow for the determination of key quantum chemical descriptors.

Illustrative Quantum Chemical Descriptors for a Substituted Naphthalene (B1677914) System (by analogy)

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.5 to 5.0 |

| Ionization Potential (IP) | Energy required to remove an electron | 6.0 to 7.0 |

| Electron Affinity (EA) | Energy released when an electron is added | 0.5 to 1.5 |

Note: These values are illustrative and based on general trends for substituted naphthalenes and are not specific experimental or calculated values for 8-Chloro-1,2-dihydronaphthalene.

Furthermore, DFT calculations have been successfully applied to understand the thermochemistry of reactions involving naphthalene derivatives. For example, the formation of naphthalene from the reaction of a phenyl radical with vinylacetylene has been investigated using DFT to map out the potential energy surface and identify the most favorable reaction pathways. rsc.org A similar approach for 8-Chloro-1,2-dihydronaphthalene could elucidate its thermal stability and potential rearrangement or decomposition pathways.

Modeling Photophysical and Photochromic Properties of Dihydronaphthalenes

The photophysical and potential photochromic properties of dihydronaphthalene derivatives are of scientific interest. While specific studies on 8-Chloro-1,2-dihydronaphthalene are not prominent, computational methods can predict these properties. Time-dependent DFT (TD-DFT) is a widely used method for calculating excited-state properties, such as UV-visible absorption spectra.

For 8-Chloro-1,2-dihydronaphthalene, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π*). The presence of the chlorine atom, an auxochrome, is expected to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum compared to the unsubstituted 1,2-dihydronaphthalene (B1214177), along with a potential change in the intensity of absorption.

Computational studies on the interaction of water with naphthalene have utilized methods like DFT and Møller–Plesset perturbation theory (MP2) to understand the forces at play, which are relevant for predicting behavior in different solvent environments and how that might affect photophysical properties. nih.gov While not directly about photochromism, these studies highlight the ability of computational methods to probe the subtle intermolecular interactions that govern molecular behavior.

Molecular Dynamics Simulations for Reaction Pathway Exploration

Molecular dynamics (MD) simulations provide a way to study the time evolution of a molecular system, offering insights into dynamic processes such as conformational changes and reaction pathways. By simulating the motion of atoms over time, MD can explore the potential energy surface of a reaction and identify intermediate structures and transition states.

For 8-Chloro-1,2-dihydronaphthalene, MD simulations could be used to explore its conformational landscape and the dynamics of its interaction with other molecules, such as solvents or biological macromolecules. This is particularly relevant if the compound has potential applications in materials science or medicinal chemistry. For example, MD simulations have been used to study the interaction of drugs with their protein targets, providing a molecular basis for understanding drug resistance. nih.gov

While setting up an accurate force field for a specific molecule like 8-Chloro-1,2-dihydronaphthalene can be a challenge, reactive force fields (like ReaxFF) are being developed to simulate chemical reactions. Although often requiring high computational resources, these methods can provide valuable, albeit sometimes qualitative, insights into reaction mechanisms that are not accessible through static quantum chemistry calculations alone.

Emerging Research Directions in 8 Chloro 1,2 Dihydronaphthalene Chemistry

Development of Novel Enantioselective Synthetic Routes for Chiral Halogenated Dihydronaphthalenes

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. For halogenated dihydronaphthalenes, the development of catalytic asymmetric methods is crucial for accessing chiral building blocks. While methods for the catalytic asymmetric construction of 1,2-dihydronaphthalenes are still somewhat limited, recent progress in organocatalysis and transition-metal catalysis is paving the way for new approaches. figshare.comacs.org

One promising strategy involves the use of chiral N-heterocyclic carbene (NHC) catalysts. These organocatalysts have demonstrated the ability to promote diastereo- and enantioselective reactions to form 1,2-dihydronaphthalene (B1214177) skeletons. figshare.com Another avenue of exploration is the transition-metal-catalyzed asymmetric hydrogenation of corresponding naphthalene (B1677914) precursors. The design and synthesis of modular chiral ligands are critical in this context, as they allow for the fine-tuning of metal complexes to achieve high activity and enantioselectivity. acs.org For instance, palladium-catalyzed asymmetric hydrogenation has been successfully employed for the synthesis of optically active 3-trifluoromethylated dihydroquinoxalinones, showcasing the potential of this approach for creating chiral heterocyclic compounds. acs.org

Furthermore, intramolecular cyclization reactions represent a powerful tool for constructing dihydronaphthalene frameworks. nih.gov For example, the intramolecular Mizoroki–Heck reaction, catalyzed by palladium complexes with chiral ligands, has been utilized in the asymmetric synthesis of natural products containing dihydronaphthalene motifs. nih.gov These reactions often proceed with high enantioselectivity and can be performed without the need for protecting groups, enhancing their synthetic efficiency. nih.gov

Exploration of Catalytic Applications for Functionalized Dihydronaphthalene Derivatives

Functionalized dihydronaphthalenes are not only synthetic targets but also hold potential as catalysts or ligands in various chemical transformations. The inherent structural features of these molecules, including their chirality and the presence of a halogen atom, can be exploited to modulate the steric and electronic properties of catalytic systems.

The development of new catalytic applications often begins with the discovery of novel synthetic methodologies. For instance, iron-catalyzed intramolecular reactions of styrene-ynes have been shown to produce aryldihydronaphthalenes. nih.gov Mechanistic studies revealed that the choice of the iron catalyst (Fe(II) vs. Fe(III)) can influence the reaction pathway, leading to either the dihydronaphthalene or the fully aromatized naphthalene product. nih.gov This control over selectivity is crucial for tailoring the synthesis towards specific functionalized derivatives that could serve as catalysts.

Moreover, rhodium(III)-catalyzed ring-opening addition reactions have been employed to generate 2-aryl dihydronaphthalene derivatives with high efficiency and regioselectivity under redox-neutral conditions. nih.gov The resulting functionalized dihydronaphthalenes could potentially be used as ligands for other metal-catalyzed processes, where the aryl group can be further modified to fine-tune the catalytic activity.

| Catalyst/Method | Reactants | Product | Key Features |

| Fe(II)/Fe(III) Catalysis | Styrene-ynes | Aryldihydronaphthalenes | Catalyst-dependent selectivity for dihydronaphthalene or naphthalene products. nih.gov |

| Rhodium(III) Catalysis | Azabenzonorbornadienes and Cyclic N-sulfonyl ketimines | 2-Aryl dihydronaphthalene derivatives | High efficiency and excellent regioselectivity under redox-neutral conditions. nih.gov |

| Palladium Catalysis | Dihydronaphthalene precursors | Chiral dihydronaphthalene derivatives | Intramolecular Mizoroki–Heck reaction for asymmetric synthesis. nih.gov |

Advanced Mechanistic Investigations Utilizing In Situ and Time-Resolved Spectroscopic Techniques

A deep understanding of reaction mechanisms is paramount for the optimization of existing synthetic methods and the rational design of new ones. In the context of 8-chloro-1,2-dihydronaphthalene chemistry, advanced spectroscopic techniques are being employed to probe reaction intermediates and transition states in real-time.

In situ spectroscopy allows for the monitoring of reactions as they occur, providing valuable information about the formation and consumption of various species. youtube.comtudelft.nl Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can identify transient intermediates and shed light on the catalyst's active state under realistic reaction conditions. youtube.comnih.govnih.gov For example, in situ IR spectroscopy has been used to elucidate the structure of host-anion radicals in photoinduced electron transfer reactions within self-assembled cage complexes, a process relevant to the functionalization of encapsulated molecules. nih.gov

Time-resolved spectroscopy offers the ability to study dynamic processes on extremely short timescales, from femtoseconds to seconds. wikipedia.orgrp-photonics.com This is particularly useful for investigating the kinetics of fast reactions, such as photoinduced processes or the behavior of short-lived intermediates. nih.govyoutube.com Pump-probe spectroscopy, a common time-resolved technique, uses a "pump" pulse to initiate a process and a subsequent "probe" pulse to monitor the changes over a specific time delay. rp-photonics.com This method can provide insights into the temporal evolution of excited states and reaction intermediates, with a time resolution limited only by the laser pulse duration. rp-photonics.com For instance, picosecond time-resolved fluorescence measurements have been used to investigate proton transfer reactions in electronically excited diaminonaphthalenes. rsc.org

These advanced spectroscopic methods are crucial for unraveling the complex mechanistic details of reactions involving dihydronaphthalenes, including electrophilic aromatic substitutions like halogenation and nitration, as well as pericyclic reactions. researchgate.net

Functionalization for Applications in Materials Science or as Chemical Probes

The unique photophysical and chemical properties of naphthalene derivatives make them attractive candidates for applications in materials science and as chemical probes. nih.gov The rigid and planar structure of the naphthalene core, combined with its large π-electron conjugated system, often results in high quantum yields and excellent photostability. nih.gov

The introduction of a chlorine atom at the 8-position of 1,2-dihydronaphthalene provides a handle for further functionalization, allowing for the synthesis of a diverse range of derivatives with tailored properties. These functionalized molecules can be designed to act as fluorescent probes for detecting specific analytes, such as ions or biomolecules. nih.gov The hydrophobic nature of the naphthalene moiety can enhance the sensing and selectivity properties of these probes. nih.gov For example, clickable polyamine derivatives have been synthesized and conjugated with fluorescent dyes to create probes for studying the polyamine transport system in cells. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 8-Chloro-1,2-dihydronaphthalene derivatives?

Synthesis typically involves catalytic strategies or functionalization of precursor molecules. For example:

- Visible Light Photoredox Catalysis : Combine methylenecyclopropanes (MCPs) with aryl halides in MeCN/HFIP (7:3) under cobalt catalysis (Co(dmgH)₂PyCl) and a 9-mesityl-10-methylacridinium perchlorate photocatalyst. This yields 4-aryl-1,2-dihydronaphthalene derivatives with good regioselectivity .

- Dehydration and Nitration : Reduce 6,7-dimethoxy-1-tetralone with NaBH₄ in ethanol, followed by dehydration using p-toluenesulfonic acid in refluxing toluene. Subsequent nitration with tetranitromethane and pyridine in acetone introduces nitro groups .

Q. What safety protocols are essential when handling 8-Chloro-1,2-dihydronaphthalene in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves (inspected prior to use) and flame-retardant antistatic suits. Use respiratory protection if aerosolization is possible .

- Environmental Controls : Work in a fume hood, avoid drain contamination, and use secondary containment for spills. Sodium perchlorate may be required to maintain ionic strength during reactions, but handle with care due to oxidative hazards .

Q. How can researchers screen for potential toxicological effects of 8-Chloro-1,2-dihydronaphthalene in in vitro models?

- Risk of Bias Assessment : Use structured questionnaires (e.g., Table C-7 from ATSDR guidelines) to evaluate randomization, dose allocation, and outcome reporting in animal studies. For human cell lines, prioritize assays measuring DNA adduct formation or oxidative stress markers .

- Metabolite Identification : Employ LC-MS to detect hydrolysis products like 1-naphthol or 2-naphthol, which are indicative of metabolic activation pathways .

Advanced Research Questions

Q. How do acid-catalyzed hydrolysis mechanisms differ between halogenated and methoxy-substituted dihydronaphthalenes?

- Kinetic Analysis : For methoxy derivatives (e.g., 4-methoxy-1,2-dihydronaphthalene), rate constants () in HClO₄ solutions are linearly proportional to [H⁺], with and a kinetic isotope effect . Halogenated analogs may exhibit slower rates due to steric hindrance or electronic effects .

- Experimental Design :

- Maintain ionic strength at 0.10 M using NaClO₄.

- Use UV-Vis or NMR to monitor reaction progress.

- Compare activation energies via Eyring plots.

Q. What advanced catalytic strategies improve regioselectivity in synthesizing 4-aryl-1,2-dihydronaphthalene derivatives?

- Dual Catalysis : Merge photoredox (e.g., acridinium salts) and cobalt catalysts to enable single-electron transfer (SET) pathways. This allows for MHAT (Metal-Hydride Hydrogen Atom Transfer) processes, achieving >80% yield in fluorinated derivatives .

- Solvent Optimization : Polar aprotic solvents like HFIP enhance radical stability, favoring C4-aryl addition over competing pathways.

Q. How can researchers resolve contradictions in kinetic data from hydrolysis studies of dihydronaphthalene derivatives?

-

Contradiction Analysis Framework :

-

Statistical Tools : Apply weighted least squares fitting to account for heteroscedasticity in rate data .

Q. What metabolic pathways are implicated in the bacterial degradation of 8-Chloro-1,2-dihydronaphthalene?

-

Initial Oxidation : Pseudomonas putida oxidizes naphthalene via dioxygenase enzymes to form cis-1,2-dihydroxy-1,2-dihydronaphthalene. Chlorinated derivatives may undergo dehalogenation before ring cleavage .

-

Key Metabolites :

Metabolite Detection Method Significance 1,2-Naphthoquinone HPLC-ECD Indicates oxidative stress 4-Hydroxy-1-tetralone GC-MS Terminal degradation product

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.